(S)-(-)-3-(Acetylthio)-2-methylpropionic Acid
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity of the compound .Scientific Research Applications
Angiotensin Converting Enzyme Inhibitors
Derivatives of (S)-(-)-3-(Acetylthio)-2-methylpropionic Acid are potent inhibitors of the angiotensin converting enzyme (ACE), showing promise in lowering blood pressure in hypertensive rats. This suggests potential applications in the development of antihypertensive agents (McEvoy, Lai, & Albright, 1983).
Biocatalysis for Hypertension Drugs
The compound serves as a chiral intermediary in producing drugs like captopril, a hypertension medication. Techniques involving lipases or esterases for hydrolyzing the corresponding racemic methyl MAMP to produce S-acetylthio-2-methylpropionic acid (S-AMPA) are being explored (Ko & Chu, 2004).
Enzymatic Hydrolysis for Captopril Production
The enzymatic hydrolysis of racemic 3-acetylthio-2-methylpropionic methyl ester, catalyzed by different enzymes, leads to the production of (S)-3-acetylthio-2-methylpropionic acid, a key building block in captopril synthesis (Tai, Huang, Huang, & Shih, 1993).
3-Hydroxypropionic Acid Production
This compound is a precursor to 3-hydroxypropionic acid (3-HP), an important chemical for industrial applications such as the production of acrylic acid and 1,3-propanediol. Research explores the engineering of microorganisms like Methylobacterium extorquens for efficient 3-HP production (Yang et al., 2017).
Allosteric Modifiers of Hemoglobin
Certain derivatives of this compound have been found to be effective allosteric modifiers of hemoglobin, potentially useful in clinical or biological areas requiring oxygen supply management (Randad, Mahran, Mehanna, & Abraham, 1991).
Bio-based 3-Hydroxypropionic Acid
As a precursor to bio-based 3-hydroxypropionic acid, it is part of a pathway for producing key compounds like acrylic acid, 1,3-propanediol, and acrylamide (Vidra & Németh, 2017).
Enzymatic Transformations in Organic Solvents
It is used in enzymatic transformations involving thio and carboxylic acid analogues in organic solvents, indicating potential in synthetic chemistry and biotechnology applications (Sproull, Bowman, Carta, & Gainer, 1997).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S)-3-acetylsulfanyl-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3S/c1-4(6(8)9)3-10-5(2)7/h4H,3H2,1-2H3,(H,8,9)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVHNRJEYQGRGE-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CSC(=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501308058 | |
Record name | D-β-Acetylthioisobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501308058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76497-39-7 | |
Record name | D-β-Acetylthioisobutyric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76497-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-β-Acetylthioisobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501308058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-3-(acetylthio)-2-methylpropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.325 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (S)-(-)-3-(Acetylthio)-2-methylpropionic acid particularly useful in enzymatic reactions compared to its carboxylic acid counterpart?
A1: Research suggests that this compound demonstrates significantly faster reaction rates with butanol in the presence of immobilized Mucor miehei lipase compared to its corresponding carboxylic acid analog, 2-methylpropionic acid. [] This enhanced reactivity makes this compound a potentially valuable substrate for accelerating lipase-catalyzed ester syntheses. []
Q2: Can you describe the enzymatic reaction mechanism of this compound with butanol catalyzed by lipase?
A2: The enzymatic reaction of this compound with butanol, facilitated by Mucor miehei lipase, proceeds through a complex, multi-step mechanism. [] Initially, a parallel-consecutive mechanism takes place, yielding the carboxylic acid butyl ester. [] Subsequently, the reaction continues to produce the deacetylated thiomethylpropionic acid butyl ester. [] This multi-step process highlights the potential for generating diverse products through enzymatic transformations of this compound.
Q3: Are there efficient methods for obtaining enantiomerically pure this compound?
A3: Yes, optical resolution has proven successful in isolating the desired enantiomer. Specifically, using the chiral amine (S)-N-isopropyl(phenylalaninol) as a resolving agent allows for the efficient separation and isolation of this compound with good yield. [] This method offers a practical approach for obtaining the enantiomerically pure compound for further research and applications.
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